molecular formula C15H12O2S B14118864 Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- CAS No. 28995-88-2

Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-

Cat. No.: B14118864
CAS No.: 28995-88-2
M. Wt: 256.3 g/mol
InChI Key: LCFRAXQOCAQFJR-UHFFFAOYSA-N
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Description

1-Methyl-4-((phenylethynyl)sulfonyl)benzene is an organic compound with the molecular formula C15H12O2S. It is characterized by a benzene ring substituted with a methyl group and a phenylethynyl sulfonyl group.

Preparation Methods

The synthesis of 1-Methyl-4-((phenylethynyl)sulfonyl)benzene typically involves the reaction of 1-methyl-4-iodobenzene with phenylacetylene in the presence of a palladium catalyst, followed by sulfonylation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up .

Chemical Reactions Analysis

1-Methyl-4-((phenylethynyl)sulfonyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-4-((phenylethynyl)sulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-((phenylethynyl)sulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl sulfonyl group is believed to play a crucial role in these interactions, potentially inhibiting or modulating the activity of the target molecules. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling pathways .

Comparison with Similar Compounds

1-Methyl-4-((phenylethynyl)sulfonyl)benzene can be compared with other similar compounds, such as:

Properties

CAS No.

28995-88-2

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

1-methyl-4-(2-phenylethynylsulfonyl)benzene

InChI

InChI=1S/C15H12O2S/c1-13-7-9-15(10-8-13)18(16,17)12-11-14-5-3-2-4-6-14/h2-10H,1H3

InChI Key

LCFRAXQOCAQFJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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